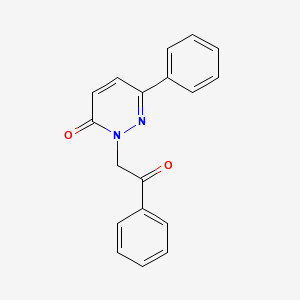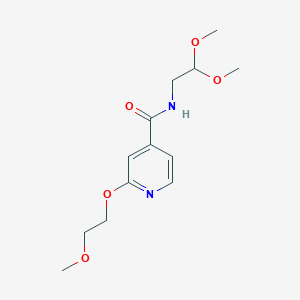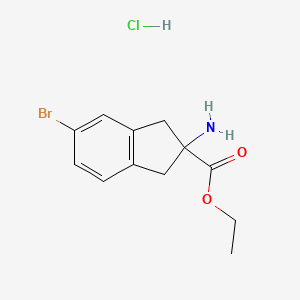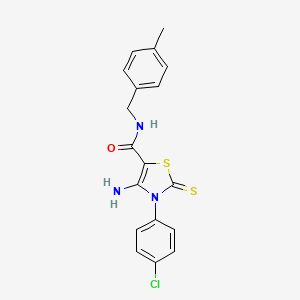
N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-fluorophenoxy)acetamide, commonly known as FOA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in biomedical research. FOA is a fluorescent molecule that can be used as a probe to study protein-protein interactions and gene expression in living cells. In
作用機序
FOA binds to proteins that contain a specific amino acid sequence, called the FKBP12-rapamycin binding (FRB) domain. When FOA binds to the FRB domain, it induces a conformational change in the protein that can be detected by fluorescence microscopy. This allows researchers to study the localization and movement of the protein within cells.
Biochemical and Physiological Effects:
FOA has been shown to have minimal toxicity in living cells and does not interfere with normal cellular processes. FOA has been used to study the function of various proteins in a wide range of cell types, including mammalian cells, yeast, and bacteria.
実験室実験の利点と制限
FOA has several advantages for lab experiments. It is a small, cell-permeable molecule that can be easily introduced into cells. FOA has high photostability, which allows for long-term imaging experiments. FOA can be used in both fixed and live-cell imaging experiments.
However, FOA also has some limitations. FOA requires the expression of a fusion protein containing the FRB domain, which can limit its use in certain experimental systems. FOA has a relatively low quantum yield, which can limit its sensitivity in some imaging experiments.
将来の方向性
FOA has the potential to be used in a wide range of scientific research applications. Some possible future directions for FOA research include:
1. Developing new derivatives of FOA with higher quantum yields and improved binding properties.
2. Using FOA to study the function of proteins involved in disease pathways, such as cancer and neurodegenerative diseases.
3. Developing new imaging techniques that can be used in conjunction with FOA to study protein-protein interactions and gene expression in living cells.
4. Using FOA to study the function of proteins in complex cellular environments, such as in tissues and organs.
In conclusion, FOA is a powerful tool for studying protein-protein interactions and gene expression in living cells. Its unique properties make it a valuable asset for scientific research, and its potential for future applications is vast. By continuing to explore the synthesis, mechanism of action, and applications of FOA, we can gain a deeper understanding of cellular processes and advance our knowledge of biology and medicine.
合成法
FOA can be synthesized by a two-step reaction. The first step involves the condensation of 2,4-difluoronitrobenzene with 2-hydroxy-1,4-naphthoquinone to form 5-fluoro-9-oxoxanthen-3-one. The second step involves the reaction of 5-fluoro-9-oxoxanthen-3-one with 4-fluorophenoxyacetic acid to form FOA. The purity of FOA can be increased by recrystallization.
科学的研究の応用
FOA has a wide range of applications in scientific research. It can be used as a fluorescent probe to study protein-protein interactions, gene expression, and cell signaling pathways in living cells. FOA can also be used to track the localization and movement of proteins within cells. FOA has been used to study the function of various proteins, including transcription factors, kinases, and phosphatases.
特性
IUPAC Name |
N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F2NO4/c22-12-4-7-14(8-5-12)27-11-19(25)24-13-6-9-15-18(10-13)28-21-16(20(15)26)2-1-3-17(21)23/h1-10H,11H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBWXAHMIVPNNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-fluorophenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate](/img/structure/B2401492.png)


![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2401498.png)

![[5-(2-Fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2401503.png)
![Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2401504.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(2,4-dichlorophenyl)methanone](/img/structure/B2401505.png)

![N-ethyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2401508.png)

![N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2401511.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2401513.png)
